The Dichotomous Role of LL-37 in Cellular Proliferation: A Technical Overview
The Dichotomous Role of LL-37 in Cellular Proliferation: A Technical Overview
For Immediate Release
Guelph, Ontario – (BUSINESS WIRE) – The human cathelicidin (B612621) antimicrobial peptide, LL-37, is emerging as a critical modulator of cellular proliferation with a complex, context-dependent mechanism of action. This technical guide provides an in-depth analysis of the dual proliferative and antiproliferative functions of LL-37, detailing its molecular pathways, summarizing key quantitative data, and outlining associated experimental protocols for researchers, scientists, and drug development professionals.
LL-37, the 37-amino-acid C-terminal fragment of the human cationic antimicrobial protein 18 (hCAP18), is a key component of the innate immune system.[1] Beyond its established antimicrobial properties, a growing body of evidence reveals its intricate involvement in cancer biology, where it can paradoxically promote or inhibit tumor growth.[2][3] This dual functionality is contingent on the cancer type, the tumor microenvironment, and the specific signaling pathways activated.[1][2]
Antiproliferative Mechanisms of Action
In certain cancers, such as colon, gastric, and some hematologic malignancies, LL-37 exhibits potent antiproliferative and pro-apoptotic effects.[2][4] The primary mechanisms include:
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Induction of Caspase-Independent Apoptosis: LL-37 can trigger programmed cell death without the activation of caspases.[5] This is often mediated by the release of apoptosis-inducing factor (AIF) and endonuclease G (EndoG) from the mitochondria.[4][6] Upon translocation to the nucleus, these factors induce DNA fragmentation and cell death.[5][6]
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Modulation of the p53 Pathway: In colon cancer cells, LL-37 has been shown to activate a G-protein coupled receptor (GPCR), leading to the upregulation of the tumor suppressor p53.[4][5] This, in turn, modulates the expression of the Bcl-2 family of proteins, favoring the pro-apoptotic members Bax and Bak, and downregulating the anti-apoptotic Bcl-2.[3][4]
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Cell Cycle Arrest and DNA Damage: In pancreatic cancer cells, LL-37 has been observed to induce DNA damage and cause cell cycle arrest, thereby inhibiting cellular proliferation.[7]
Proliferative Mechanisms of Action
Conversely, in other malignancies like ovarian, lung, breast, and skin squamous cell carcinoma, LL-37 can promote tumor progression through several mechanisms:[2][8]
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Activation of Receptor Tyrosine Kinases: LL-37 can interact with and activate cell surface receptors such as the Epidermal Growth Factor Receptor (EGFR) and ErbB2.[8][9] This triggers downstream signaling cascades, including the PI3K/Akt and MAPK/Erk pathways, which are well-established drivers of cell proliferation, migration, and survival.
-
Wnt/β-catenin Signaling: In lung cancer, LL-37 has been shown to activate the Wnt/β-catenin signaling pathway, a critical pathway in development and cancer, leading to increased tumor growth.[3][9]
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Modulation of the Tumor Microenvironment: LL-37 can influence the tumor microenvironment by recruiting various immune cells and promoting angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1]
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the effects of LL-37 on cancer cells.
| Cancer Type | Cell Line(s) | LL-37 Concentration | Effect | Reference(s) |
| Skin Squamous Cell Carcinoma | A431 | 0.5 µg/ml | Increased migration and invasion | [8][10] |
| Pancreatic Cancer | PANC1, MIA PaCa-2 | 8 µM, 16 µM | Inhibition of cell growth, induction of DNA damage and cell cycle arrest | [7] |
| Colon Cancer | HCT116, LoVo | Not specified | Induction of caspase-independent apoptosis | [5][11] |
| Parameter | Cancer Type | Cell Line | LL-37 Treatment | Outcome | Reference(s) |
| Cell Viability | Skin Squamous Cell Carcinoma | A431 | 0.5 µg/ml for 24h and 48h | Significantly increased cell viability | [10] |
| Pancreatic Cancer | PANC1, MIA PaCa-2 | 1-32 µM for 24h, 48h, 72h | Dose- and time-dependent inhibition of cell viability | [7] | |
| Protein Expression | Skin Squamous Cell Carcinoma | A431 | 0.5 µg/ml for 72h | Increased protein expression of DNA-binding protein A (dbpA) | [8] |
| Pancreatic Cancer | PANC1, MIA PaCa-2 | 8 µM, 16 µM for 24h | Increased expression of γ-H2AX (a marker of DNA damage) and modulation of cell cycle-related proteins | [7] | |
| In Vivo Tumor Growth | Pancreatic Cancer | Mouse model | 20 mg/kg | 42% reduction in tumor growth | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are as follows:
Cell Viability (MTT) Assay
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Cell Seeding: Seed cells (e.g., A431, PANC1, MIA PaCa-2) in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well and allow them to adhere overnight.[10][12]
-
Treatment: Treat the cells with varying concentrations of LL-37 (e.g., 0.05 µg/ml to 5 µg/ml, or 1 µM to 32 µM) for the desired duration (e.g., 24, 48, 72 hours).[7][10]
-
MTT Addition: Add 10 µl of MTT solution (5 mg/ml) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µl of DMSO to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10][12]
Western Blot Analysis
-
Cell Lysis: After treatment with LL-37, lyse the cells in a suitable lysis buffer containing protease inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 10 µg) on a polyacrylamide gel (e.g., 10% SDS-PAGE or a 4-20% gradient gel for the 18 kDa LL-37 peptide).[10][13]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-dbpA, anti-γ-H2AX, anti-β-actin) overnight at 4°C.[7][8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence
-
Cell Culture: Grow cells on coverslips in a multi-well plate.
-
Treatment: Treat the cells with the desired concentration of LL-37 for the specified time.[7]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.5% Triton X-100.[7][8]
-
Blocking: Block with a suitable blocking solution (e.g., 2% goat serum or 5% BSA) to prevent non-specific antibody binding.[7][8]
-
Primary Antibody Incubation: Incubate with the primary antibody overnight at 4°C.[7][8]
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.
-
Mounting and Visualization: Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI) and visualize using a fluorescence microscope.[7]
Flow Cytometry for Cell Cycle Analysis
-
Cell Preparation: Harvest the cells after LL-37 treatment.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[7]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Antiproliferative signaling pathway of LL-37 in colon cancer.
Caption: Pro-proliferative signaling pathways of LL-37 in various cancers.
Caption: General workflow for Western Blot analysis.
References
- 1. polarispeptides.com [polarispeptides.com]
- 2. Roles and Mechanisms of Human Cathelicidin LL-37 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Renovation as innovation: Repurposing human antibacterial peptide LL-37 for cancer therapy [frontiersin.org]
- 4. neuropharmac.com [neuropharmac.com]
- 5. Host Immune Defense Peptide LL-37 Activates Caspase-Independent Apoptosis and Suppresses Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antimicrobial peptide LL-37 triggers release of apoptosis-inducing factor and shows direct effects on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The human cathelicidin peptide LL-37 inhibits pancreatic cancer growth by suppressing autophagy and reprogramming of the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial peptide LL-37 promotes the proliferation and invasion of skin squamous cell carcinoma by upregulating DNA-binding protein A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myeloid cell-derived LL-37 promotes lung cancer growth by activating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial peptide LL-37 promotes the viability and invasion of skin squamous cell carcinoma by upregulating YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
